CID 169488340
Description
The compound with the identifier “CID 169488340” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)
Properties
Molecular Formula |
C14H20N7NaO10P2+ |
|---|---|
Molecular Weight |
531.29 g/mol |
InChI |
InChI=1S/C14H19N7O10P2.Na/c1-19-6-21(11-8(19)12(24)18-14(15)17-11)13-10(23)9(22)7(30-13)4-29-33(27,28)31-32(25,26)20-3-2-16-5-20;/h2-3,5-10,13,22-23H,4H2,1H3,(H3-,15,18,24,25,26,27,28);/p+1/t7-,8?,9-,10-,13-;/m1./s1 |
InChI Key |
YUTXTFZMYIGWNJ-HCKRCJGQSA-O |
Isomeric SMILES |
C[N+]1=CN(C2=NC(=NC(=O)C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(N4C=CN=C4)O)O)O.[Na] |
Canonical SMILES |
C[N+]1=CN(C2=NC(=NC(=O)C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(N4C=CN=C4)O)O)O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 169488340 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 169488340 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving biochemical pathways and molecular interactions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action for CID 169488340 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, thereby modulating biological processes.
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this compound.
Q & A
Basic: How should I formulate a research question for studying CID 169488340's mechanism of action?
Answer:
Begin by defining the problem (e.g., gaps in understanding this compound's molecular interactions) using frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Example:
- "How does this compound modulate [specific pathway/receptor] in [cell type/model], and how does this differ from existing inhibitors?"
Ensure the question is measurable (e.g., via biochemical assays or computational docking studies) and aligns with prior literature .
Advanced: How can I design experiments to resolve contradictory data on this compound’s efficacy across different biological models?
Answer:
Adopt a multi-method validation approach :
- Triangulate data using orthogonal techniques (e.g., SPR for binding affinity, in vitro functional assays, and in silico simulations) .
- Control for variables such as cell-line specificity, assay conditions (pH, temperature), and batch-to-batch compound variability .
- Apply statistical rigor : Use power analysis to determine sample size and Bayesian methods to assess conflicting probabilities . Document all parameters in a searchable log for reproducibility .
Basic: What methodologies are recommended for a systematic literature review on this compound?
Answer:
- Keyword strategy : Combine terms like "this compound", "structure-activity relationship", and "[target protein/pathway]" with Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder .
- Inclusion/exclusion criteria : Prioritize peer-reviewed studies with mechanistic insights over descriptive reports. Track sources using citation managers (EndNote, Zotero) .
- Gap analysis : Use tools like VOSviewer to map research trends and identify understudied areas (e.g., off-target effects or metabolic stability) .
Advanced: How do I address ethical and reproducibility challenges when transitioning this compound studies to human-derived samples?
Answer:
- Ethical compliance : Follow IRB protocols for human subject research, including informed consent and data anonymization .
- Reproducibility safeguards :
Basic: What statistical frameworks are appropriate for analyzing this compound’s dose-response data?
Answer:
- Dose-response curves : Fit data using nonlinear regression (e.g., Hill equation) in GraphPad Prism or R.
- Error analysis : Calculate 95% confidence intervals for IC50/EC50 values and assess normality with Shapiro-Wilk tests .
- Comparative statistics : Apply ANOVA for multi-group comparisons or Mann-Whitney U tests for nonparametric data .
Advanced: How can I optimize computational modeling for this compound’s binding kinetics while minimizing overfitting?
Answer:
- Model selection : Compare molecular dynamics (MD) simulations, QSAR, and docking algorithms (AutoDock, Schrödinger) using cross-validation (e.g., k-fold) .
- Parameter constraints : Fix experimentally validated variables (e.g., binding site residues) and test free-energy perturbation (FEP) for accuracy .
- Avoid overfitting : Use AIC/BIC metrics to penalize overly complex models and validate predictions with wet-lab assays .
Basic: How do I structure a research proposal for funding studies on this compound?
Answer:
Follow a standardized outline :
Background : Summarize this compound’s relevance, citing key studies .
Hypotheses : Clearly state testable predictions (e.g., "this compound exhibits pH-dependent inhibition").
Methods : Detail experimental workflows, including controls and statistical plans .
Broader impacts : Highlight translational potential (e.g., therapeutic applications) and alignment with funding priorities .
Advanced: What strategies mitigate bias in high-throughput screening (HTS) data for this compound derivatives?
Answer:
- Blinding : Use automated liquid handlers and blinded data analysis pipelines.
- Data normalization : Apply Z-score or plate-based normalization to correct for batch effects .
- False discovery control : Adjust p-values using Benjamini-Hochberg correction and validate hits with secondary assays .
Basic: How to ensure reproducibility in synthesizing this compound analogs?
Answer:
- Protocol documentation : Specify reaction conditions (solvent, temperature, catalysts) and purification methods (HPLC, NMR) .
- Batch records : Track synthetic yields, purity (>95% by LC-MS), and storage conditions (-80°C under argon) .
- Third-party validation : Share samples with collaborators for independent verification .
Advanced: How can I integrate multi-omics data to study this compound’s polypharmacology?
Answer:
- Data integration platforms : Use tools like Cytoscape for network pharmacology or MetaboAnalyst for metabolic pathway mapping .
- Machine learning : Train ensemble models on transcriptomic/proteomic datasets to predict off-target interactions .
- Validation : Confirm predictions with CRISPR-Cas9 knockouts or chemical proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
